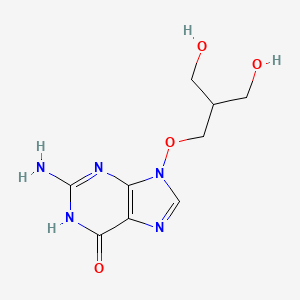
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one is a purine derivative. Purines are a group of heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one involves multiple steps. One common method includes the reaction of guanine with a suitable alkylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one involves its interaction with nucleic acids and enzymes. It can inhibit viral replication by incorporating into viral DNA and causing chain termination. Additionally, it may inhibit certain enzymes involved in DNA synthesis, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine: A naturally occurring nucleobase with similar structural features.
Adenine: Another purine nucleobase found in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one is unique due to its specific hydroxyl and hydroxymethyl substituents, which confer distinct chemical properties and biological activities compared to other purine derivatives .
Propriétés
Numéro CAS |
114809-39-1 |
|---|---|
Formule moléculaire |
C9H13N5O4 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propoxy]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-4-14(7)18-3-5(1-15)2-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
Clé InChI |
LGERQLHLISVRPT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1OCC(CO)CO)N=C(NC2=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-chlorophenyl)amino]acetate](/img/structure/B8783983.png)
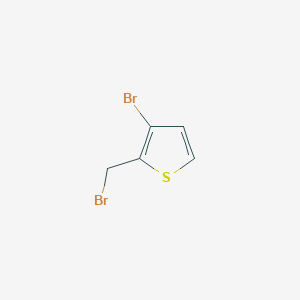
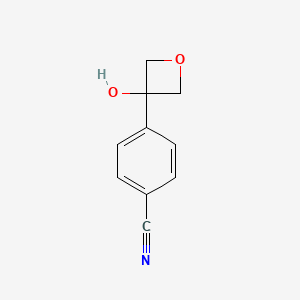

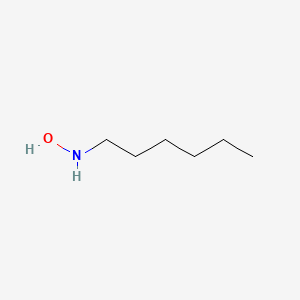
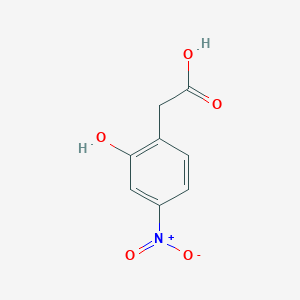

![3-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8784029.png)
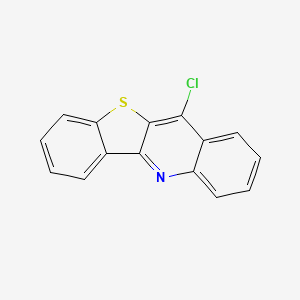

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)-](/img/structure/B8784064.png)
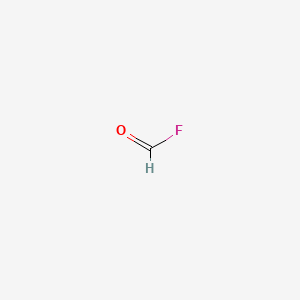
![1-Cyclopentyl-3-(2,6-difluoro-3,5-dimethoxyphenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8784069.png)
